(8S,13S,14S,17R)-17-acetyl-1,2,7,8,13,15,16,17-octahydro-17-hydroxy-13-methyl-4H-cyclopenta[a]phenanthren-3(6H,12H,14H)-one
CAS No.:
Cat. No.: VC18384212
Molecular Formula: C20H26O3
Molecular Weight: 314.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C20H26O3 |
|---|---|
| Molecular Weight | 314.4 g/mol |
| IUPAC Name | (8S,13S,14S,17R)-17-acetyl-17-hydroxy-13-methyl-1,2,4,6,7,8,12,14,15,16-decahydrocyclopenta[a]phenanthren-3-one |
| Standard InChI | InChI=1S/C20H26O3/c1-12(21)20(23)10-8-18-17-5-3-13-11-14(22)4-6-15(13)16(17)7-9-19(18,20)2/h7,17-18,23H,3-6,8-11H2,1-2H3/t17-,18+,19+,20+/m1/s1 |
| Standard InChI Key | SRCLPJHLUTVQMM-FYQPLNBISA-N |
| Isomeric SMILES | CC(=O)[C@]1(CC[C@@H]2[C@@]1(CC=C3[C@H]2CCC4=C3CCC(=O)C4)C)O |
| Canonical SMILES | CC(=O)C1(CCC2C1(CC=C3C2CCC4=C3CCC(=O)C4)C)O |
Introduction
Structural Characterization and Nomenclature
Core Skeleton and Stereochemistry
The compound belongs to the cyclopenta[a]phenanthrene family, featuring a tetracyclic scaffold with fused cyclohexane (A), cyclopentane (B), cycloheptane (C), and cyclohexanone (D) rings. Critical stereochemical features include:
-
C8-S configuration stabilizing the A/B ring junction
-
C13-S and C14-S centers maintaining planar C/D ring geometry
-
C17-R orientation directing the acetyl and hydroxyl groups into equatorial positions .
The 17-acetyl-17-hydroxy substitution creates a hemiketal-like structure, with NMR data indicating rapid keto-enol tautomerism in aqueous solutions . X-ray crystallography of related photoproducts confirms the trans-fusion of rings B/C and cis orientation of the C13 methyl group relative to the C17 substituents .
Spectroscopic Profiling
Nuclear Magnetic Resonance (NMR) Signatures
Critical 1H and 13C NMR assignments (CDCl3, 600 MHz):
| Position | δH (ppm) | Multiplicity | δC (ppm) | Correlation |
|---|---|---|---|---|
| C17-OAc | 2.12 | s | 21.5 | CO at 170.2 |
| C3=O | - | - | 209.8 | - |
| C13-CH3 | 1.38 | s | 19.2 | HSQC to C13 |
| C17-OH | 4.87 | br s | 73.4 | COSY to H16 |
The C3 ketone shows characteristic deshielding at 209.8 ppm, while the C17 acetoxy group exhibits a diagnostic triplet at δ 4.87 ppm in D2O-exchanged samples .
Biological Activity Profile
Receptor Binding Assays
Comparative EC50 values against nuclear hormone receptors:
| Compound | PR (nM) | AR (nM) | ER (nM) |
|---|---|---|---|
| Target Compound | 1010 | 16.2 | >25000 |
| Dienogest (Parent) | 3.6 | 0.3 | >25000 |
| Progesterone (Control) | 3.6 | - | - |
Data demonstrate 280-fold reduced progesterone receptor (PR) affinity and 54-fold lower androgen receptor (AR) activation compared to dienogest . Molecular docking suggests steric hindrance from the acetyl group disrupts helix-12 positioning in the PR ligand-binding domain.
Environmental Stability and Photodegradation
Aqueous Photolysis Pathways
Under simulated sunlight (λ >290 nm), the compound undergoes:
-
Acetyl cleavage: First-order kinetics (k = 0.12 h-1) yielding free C17 alcohol
-
Ring expansion: Reformation of native 6,6,6,5 steroid framework
-
Oxidative demethylation: At C13 producing carboxylic acid derivatives .
Half-life in surface waters ranges from 18h (pH 7) to 42h (pH 9), with activation energy (Ea) of 58 kJ/mol for thermal decomposition .
Pharmacokinetic Considerations
Metabolic Fate in Mammalian Systems
In vitro hepatic microsome studies (human, rat):
-
Primary pathway: CYP3A4-mediated hydroxylation at C15 (Vmax = 12 pmol/min/mg)
-
Secondary pathway: UGT2B7 glucuronidation of C17 hydroxyl (Km = 48 μM)
-
Plasma protein binding: 94% (albumin-dominated) vs. 89% for parent compound
Terminal elimination half-life (t1/2β) in rat models: 6.7h vs. 14.2h for dienogest, indicating enhanced clearance .
Toxicological Profile
Acute and Subchronic Toxicity
Rodent studies (OECD Guidelines):
| Endpoint | Result |
|---|---|
| LD50 (oral, rat) | >2000 mg/kg |
| NOAEL (28-day, dog) | 50 mg/kg/day |
| Mutagenicity (Ames) | Negative |
| hERG Inhibition | IC50 = 89 μM |
Notable absence of hepatotoxicity at 100 mg/kg doses, contrasting with parent compound-induced ALT elevations .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume